2-(4-Ethylphenyl)-5-methoxyoxazole
Description
Significance of the Oxazole (B20620) Moiety as a Privileged Chemical Scaffold
The oxazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for drug discovery. The significance of the oxazole moiety stems from its unique electronic and structural features. The presence of both a hydrogen-bond-accepting nitrogen atom and a hydrogen-bond-donating oxygen atom (in its protonated form) allows for diverse interactions with biological macromolecules such as enzymes and receptors. semanticscholar.orgtandfonline.com
Furthermore, the aromatic nature of the oxazole ring contributes to the conformational rigidity of the molecule, which can be advantageous for binding to specific protein pockets. The stability of the oxazole ring also ensures that it can withstand various physiological conditions. taylorandfrancis.com The value of this scaffold is underscored by its presence in numerous natural products with potent biological activities and in a range of clinically approved drugs. tandfonline.com The ability to readily introduce a wide variety of substituents at different positions on the oxazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. d-nb.info
Contextualization of 2-(4-Ethylphenyl)-5-methoxyoxazole within the Family of Substituted Oxazoles
This compound is a specific member of the broad family of 2,5-disubstituted oxazoles. In this particular molecule, the C2 position of the oxazole ring is substituted with a 4-ethylphenyl group, and the C5 position is substituted with a methoxy (B1213986) group.
The 5-Methoxy Substituent: The methoxy group at the C5 position is an electron-donating group that can influence the electronic properties of the oxazole ring. This, in turn, can affect the reactivity and metabolic stability of the compound. The methoxy group can also participate in hydrogen bonding interactions. The strategic placement of substituents is a key aspect of modern drug design, and the specific arrangement in this compound suggests a deliberate effort to create a molecule with tailored properties.
The synthesis of such 2,5-disubstituted oxazoles can be achieved through various established synthetic methodologies, which allow for the systematic variation of the substituents at these positions. nih.govrsc.orgacs.orgorganic-chemistry.org
Historical Development and Evolution of Oxazole Chemistry
The history of oxazole chemistry dates back to the 19th century. One of the earliest and most notable methods for synthesizing 2,5-disubstituted oxazoles is the Fischer oxazole synthesis, discovered by Emil Fischer in 1896. wikipedia.org This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org Another foundational method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. wikipedia.org
The field of oxazole chemistry gained significant momentum during World War II with the intensive research on penicillin, which was initially thought to contain an oxazole-related structure. thieme-connect.de A major breakthrough in the synthetic utility of oxazoles was the discovery by Kondrat'eva that oxazoles can act as dienes in Diels-Alder reactions, providing a versatile route to pyridines and furans. thieme-connect.de This reactivity has been instrumental in the synthesis of complex molecules, including Vitamin B6. wikipedia.orgthieme-connect.de
In more recent times, the development of new synthetic methods has continued to expand the accessibility and diversity of substituted oxazoles. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), has become a widely used one-pot reaction for the preparation of 5-substituted oxazoles from aldehydes. nih.gov Modern synthetic chemistry has also introduced metal-catalyzed cross-coupling reactions and domino reactions, which offer efficient and highly selective pathways to a wide range of complex oxazole derivatives. rsc.orgacs.orgthieme-connect.com
Physicochemical and Spectroscopic Data
| Property | Description | Representative Value for a 2-Aryl-5-Methoxyoxazole Derivative |
| Molecular Formula | The elemental composition of the molecule. | C12H13NO2 |
| Molecular Weight | The mass of one mole of the substance. | 203.24 g/mol |
| Appearance | The physical state and color of the compound at room temperature. | Expected to be a solid or oil. |
| ¹H NMR Spectroscopy | Provides information about the hydrogen atoms in a molecule. | Expected signals for the aromatic protons of the ethylphenyl group, the methylene (B1212753) and methyl protons of the ethyl group, and the methoxy protons. |
| ¹³C NMR Spectroscopy | Provides information about the carbon atoms in a molecule. | Expected signals for the carbon atoms of the oxazole ring, the ethylphenyl group, and the methoxy group. |
| Mass Spectrometry | Determines the mass-to-charge ratio of ions. | The molecular ion peak [M]+ would be expected at m/z corresponding to the molecular weight. |
| Infrared (IR) Spectroscopy | Identifies functional groups in a molecule. | Expected characteristic absorption bands for C=N and C-O stretching of the oxazole ring, and C-H stretching of the aromatic and alkyl groups. |
Note: The values in this table are illustrative and based on general knowledge of similar compounds. Actual experimental values for this compound may vary.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-methoxy-1,3-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-9-4-6-10(7-5-9)12-13-8-11(14-2)15-12/h4-8H,3H2,1-2H3 |
InChI Key |
KYHAOGQLSJDEGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=C(O2)OC |
Origin of Product |
United States |
Reactivity and Functionalization of 2 4 Ethylphenyl 5 Methoxyoxazole Analogues
Electrophilic and Nucleophilic Substitution Patterns on the Oxazole (B20620) Core
The oxazole ring is characterized as an electron-poor system, which influences its reactivity towards electrophiles and nucleophiles. acs.org The presence of the electron-withdrawing nitrogen atom deactivates the ring towards electrophilic attack. thieme-connect.de Consequently, electrophilic substitution on the oxazole core is generally challenging and not commonly reported for simple oxazoles. thieme-connect.de
Conversely, the electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack, particularly when substituted with leaving groups. For instance, 2-chlorooxazoles readily undergo nucleophilic replacement of the chlorine atom. thieme-connect.de The reactivity of the oxazole core is significantly influenced by its substituents. Electron-donating groups can increase the electron density of the ring, potentially facilitating reactions with electrophiles, while electron-withdrawing groups enhance its susceptibility to nucleophilic attack. acs.orgmurdoch.edu.au For example, the presence of a carboxamide substituent further depletes the ring of electrons, making it even more electron-deficient. acs.org
Regioselective Functionalization Strategies
Achieving regioselective functionalization of the oxazole core is a key challenge in synthetic chemistry. Several strategies have been developed to control the site of modification, including metalation-based approaches and directed C-H bond functionalization.
The use of sterically hindered metal-amide bases, often referred to as superbases, has emerged as a powerful tool for the regioselective deprotonation and subsequent functionalization of various heterocycles, including oxazoles. beilstein-journals.orgnih.gov Bases such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), like TMPMgCl·LiCl and TMPZnCl·LiCl, allow for the facile magnesiation and zincation of heterocyclic scaffolds. beilstein-journals.orgresearchgate.netnih.gov
These TMP-bases can selectively deprotonate specific positions on the oxazole ring system, which would be otherwise difficult to achieve with conventional bases like LDA or TMPLi that often lead to undesired side reactions or lack of selectivity. nih.govnih.gov For instance, the metalation of phenyl oxazoline (B21484) with TMPMgBu proceeds efficiently, leading to the selectively metalated product in good yield. nih.gov The choice of solvent can also play a critical role; highly coordinating solvents like THF may hinder selective coordination of the base, whereas hydrocarbon solvents can promote higher regioselectivity. nih.gov This methodology provides a scalable and versatile route to functionalized oxazoles by trapping the resulting organometallic intermediates with various electrophiles. nih.gov
Directed C-H bond functionalization represents an atom-economical and increasingly popular strategy for modifying aromatic and heteroaromatic compounds. researchgate.net In this approach, a directing group on the substrate coordinates to a transition metal catalyst, typically palladium or rhodium, and directs the activation of a specific C-H bond, often at the ortho position. beilstein-journals.orgresearchgate.netacs.org
For 2-aryl-substituted oxazoles, the nitrogen atom of the oxazole ring can act as a directing group, facilitating the C-H functionalization of the C2-aryl ring. researchgate.net Rhodium-catalyzed C-H activation has been successfully employed for the ortho-olefination of 2-arylbenzoxazoles. acs.org Similarly, palladium catalysis has been used for the direct arylation of oxazoles. beilstein-journals.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity, allowing for either C2- or C5-arylation of the oxazole ring itself. beilstein-journals.org For example, studies have shown that in Pd(0)-catalyzed direct arylation of oxazole, the C2 position is favored in nonpolar solvents like toluene, while the C5 position is preferred in polar solvents like DMF. beilstein-journals.org This strategy has also been extended to the functionalization of related benzoxazole (B165842) and benzothiazole (B30560) derivatives. nih.govacs.org
Table 1: Comparison of Regioselective Functionalization Strategies for Oxazole Analogues
| Strategy | Reagents | Typical Site of Functionalization | Advantages | Limitations |
| Metalation with Superbases | TMP-Mg/Zn bases (e.g., TMPMgBu, TMPMgCl·LiCl) | Specific C-H positions based on acidity and steric hindrance. | High regioselectivity, scalable, good yields. nih.govnih.gov | Requires stoichiometric use of strong bases, sensitive to moisture and air. |
| Directed C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh) with directing groups. | ortho-position to the directing group (e.g., on the 2-aryl ring). researchgate.netacs.org | High atom economy, good functional group tolerance. acs.org | Often requires specific directing groups, catalyst can be expensive. |
[3+2] Cycloaddition Reactions with 5-Alkoxyoxazoles
5-Alkoxyoxazoles are highly versatile building blocks in organic synthesis, known to participate in a variety of cycloaddition reactions. researchgate.net A particularly important transformation is the formal [3+2] cycloaddition, which provides access to five-membered ring systems. researchgate.netresearchgate.netrsc.orgrsc.org
These reactions can be catalyzed by Lewis acids and proceed with high regio- and stereoselectivity. researchgate.net For example, the reaction of 5-alkoxyoxazoles with aldehydes in the presence of an organoaluminum reagent yields cis-4-alkoxycarbonyl-2-oxazolines. researchgate.net The regioselectivity of these cycloadditions can be influenced by the substituents on the oxazole ring. An aryl group at the C2 position of the 5-alkoxyoxazole is often crucial for achieving high selectivity for the 2-oxazoline product. acs.org
Furthermore, asymmetric versions of this reaction have been developed. A chiral N,N'-dioxide/Co(II) complex has been shown to catalyze the highly efficient and enantioselective formal [3+2] cycloaddition of 5-alkoxyoxazoles with azodicarboxylates, producing poly-substituted chiral 1,2,4-triazolines in excellent yields and enantioselectivities. rsc.orgrsc.org The reaction is believed to proceed through the formation of a nitrile ylide intermediate, followed by cyclization. researchgate.net These cycloaddition reactions highlight the utility of 5-alkoxyoxazoles in constructing complex, stereochemically rich heterocyclic structures. researchgate.netnih.govuchicago.edu
Oxidative Transformations and Allyl Group Modifications
The oxazole ring and its derivatives can undergo various oxidative transformations. One of the most studied is the photooxidation with singlet oxygen (¹O₂). acs.orgethz.chnih.gov Oxazoles are generally more reactive towards singlet oxygen than their thiazole (B1198619) counterparts. ethz.ch The reaction typically proceeds via a [4+2] cycloaddition of singlet oxygen to the oxazole ring, forming an unstable bicyclic endoperoxide. murdoch.edu.auresearchgate.net This intermediate then rearranges to form a triamide as the major product. ethz.chresearchgate.net The rate of this photooxidation is influenced by substituents on the oxazole ring; electron-withdrawing groups tend to decrease the reaction rate. acs.org
The introduction and subsequent modification of functional groups, such as the allyl group, on oxazole-containing molecules offer a pathway for further diversification. tandfonline.com The allyl group is a versatile handle for chemical modification due to the reactivity of its double bond. nih.gov Allyl derivatives of oxazolines have been synthesized, for instance, by the phase-transfer catalyzed reaction of a hydroxy-substituted oxazoline with allyl bromide. tandfonline.com These allyl-functionalized oxazolines can serve as monomers for polymerization or as platforms for further chemical modification through reactions like epoxidation, hydroboration-oxidation, or addition reactions. tandfonline.com
Structure Activity Relationship Sar Studies in Oxazole Based Chemical Entities
Impact of Substituent Variation at C-2, C-4, and C-5 Positions on Molecular Interactions
The oxazole (B20620) ring offers three positions for substitution (C-2, C-4, and C-5), and the nature of the substituents at these positions profoundly influences the molecule's electronic properties and, consequently, its biological activity. nih.gov The oxazole core acts as a rigid structure, and the introduction of different functional groups can modulate its interaction with enzymes and receptors. juniperpublishers.com
The reactivity of the oxazole ring is position-dependent, with the acidity of hydrogen atoms generally following the order C-2 > C-5 > C-4. semanticscholar.org Quantum-chemical modeling reveals that the distribution of electron density is non-uniform across the ring due to the polarization of the C=N and C-O bonds, with significant negative charges accumulating on the nitrogen and oxygen atoms. juniperpublishers.com This inherent electronic structure makes the ring susceptible to interactions with biological macromolecules.
The introduction of substituents alters this electronic landscape. Electron-withdrawing groups, for instance, can increase the potency of oxazole-based inhibitors, as seen in studies where meta-substituents on a phenyl ring attached to the oxazole core showed a linear correlation between their electron-withdrawing strength (Hammett constant) and inhibitory activity (pIC50). nih.gov Conversely, electron-donating groups, such as methyl groups, increase the energy of the Highest Occupied Molecular Orbital (HOMO), which can enhance reactivity. scispace.com
In the case of 2-(4-Ethylphenyl)-5-methoxyoxazole :
C-2 Position : Occupied by a 4-ethylphenyl group. Phenyl groups in this position are known to decrease the HOMO-LUMO energy gap, making the molecule more reactive. bioorganica.com.ua They also provide a large, hydrophobic surface capable of engaging in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's binding pocket. bioorganica.com.ua
C-4 Position : This position is unsubstituted (contains a hydrogen atom). The introduction of substituents here can sterically and electronically influence binding.
C-5 Position : Occupied by a methoxy (B1213986) group. This is an electron-donating group which can influence the charge distribution in the oxazole ring. juniperpublishers.com Its oxygen atom can also act as a hydrogen bond acceptor, forming specific interactions with biological targets.
The following table summarizes the general impact of different substituent types at the C-2, C-4, and C-5 positions.
| Position | Substituent Type | General Impact on Molecular Interactions |
| C-2 | Aromatic (e.g., Phenyl) | Provides a scaffold for π-stacking interactions; decreases HOMO-LUMO energy gap, increasing reactivity. bioorganica.com.ua |
| Alkyl | Can engage in hydrophobic interactions. | |
| C-4 | Electron-Withdrawing | Can increase potency by enhancing interactions with specific residues; may act as H-bond acceptor. nih.gov |
| Electron-Donating | Influences electronic distribution; may increase HOMO energy. scispace.com | |
| C-5 | Electron-Donating (e.g., Methoxy) | Influences charge distribution; can act as a hydrogen bond acceptor. juniperpublishers.com |
| Aromatic (e.g., Phenyl) | Significantly decreases HOMO-LUMO energy gap; participates in π-stacking. bioorganica.com.ua |
Role of the 5-Methoxy and 4-Ethylphenyl Moieties in Modulating Molecular Recognition
The specific substituents on This compound are critical in defining its potential molecular recognition profile. These moieties are not merely decorative but play active roles in binding affinity and selectivity.
The 4-Ethylphenyl Moiety (at C-2): The phenyl group at the C-2 position is a key feature for establishing interactions within a binding site. It is known to contribute to the stability of complexes with biomolecules through π-stacking interactions. bioorganica.com.ua The introduction of a phenyl group at C-2 has been shown to increase the stability of complexes formed with protein fragments. bioorganica.com.ua The ethyl group at the para-position of this phenyl ring further enhances the lipophilicity of this moiety, potentially strengthening hydrophobic interactions within a nonpolar pocket of a target protein. This extension can provide additional van der Waals contacts, improving binding affinity.
The 5-Methoxy Moiety (at C-5): The methoxy group at the C-5 position has a dual role. Firstly, as an electron-donating group, it influences the electronic character of the oxazole ring. juniperpublishers.com This can affect the strength of other interactions, such as those involving the ring's nitrogen atom. Secondly, the oxygen atom of the methoxy group is a potential hydrogen bond acceptor. This allows for the formation of a directed hydrogen bond with a suitable donor group (e.g., an -NH or -OH from an amino acid residue like histidine or serine) in a receptor, which can significantly enhance binding affinity and specificity. nih.gov Studies on related compounds, such as 5-(4'-methoxyphenyl)-oxazole, have suggested that the entire molecular structure, including this moiety, is essential for biological activity. nih.gov
| Moiety | Position | Potential Role in Molecular Recognition |
| 4-Ethylphenyl | C-2 | π-Stacking: Aromatic ring interacts with Phe, Tyr, Trp residues. bioorganica.com.uaHydrophobic Interactions: Ethyl group enhances lipophilicity, fitting into nonpolar pockets. |
| 5-Methoxy | C-5 | Hydrogen Bonding: Oxygen atom acts as a hydrogen bond acceptor. nih.govElectronic Modulation: Donates electron density to the oxazole ring, influencing overall reactivity. juniperpublishers.com |
Stereochemical Influences on Molecular Interactions and Synthetic Pathways
Stereochemistry is a critical factor in determining the biological activity of many pharmaceuticals, as enzymes and receptors are chiral environments. ontosight.ai While the core aromatic ring of This compound is planar and therefore achiral, the principles of stereochemistry are paramount in the broader context of oxazole chemistry and synthesis.
Molecular Interactions: For many biologically active oxazole derivatives, particularly those with saturated or partially saturated rings (e.g., oxazolidinones) or those bearing chiral substituents, stereochemistry is crucial. ontosight.ai The specific spatial arrangement of atoms dictates how a molecule fits into its binding site. Even small changes in stereoconfiguration can lead to a complete loss of activity by preventing key interactions or by introducing steric clashes with the receptor. For instance, in dihydro-oxazoles, the specific (4S, 5S) stereochemistry can be essential for biological function. ontosight.ai Although our target compound is achiral, any future modifications, such as the addition of a chiral side chain or reduction of the oxazole ring, would necessitate strict stereochemical control to achieve the desired biological effect.
Synthetic Pathways: The synthesis of substituted oxazoles often involves steps where stereochemistry can be a factor, even if the final product is aromatic. Many modern synthetic methods aim to create polysubstituted oxazoles, and the choice of starting materials and reaction conditions can be influenced by stereochemical considerations. researchgate.net For example, the synthesis of 2,4-disubstituted oxazoles can be achieved by combining diazoketones with amides using a catalyst, a process where the stereochemistry of precursors could influence reaction efficiency or by-product formation. semanticscholar.orgtandfonline.com Developing efficient and stereoselective synthetic routes is a constant goal in medicinal chemistry to ensure access to pure enantiomers of chiral drug candidates.
Principles for the Rational Design of Novel Oxazole Scaffolds for Specific Interactions
The rational design of novel drugs aims to optimize the interaction between a ligand and its biological target. The oxazole scaffold is an excellent starting point for such endeavors due to its rigid structure and tunable electronic properties. nih.govjuniperpublishers.com The following principles guide the design of new oxazole-based molecules for specific interactions.
Scaffold-Based Design: The oxazole ring serves as a rigid and chemically stable core. Its planar structure can be used to orient substituents in well-defined vectors to probe the topology of a binding site. This rigidity minimizes the entropic penalty upon binding compared to more flexible molecules. juniperpublishers.com
Structure-Activity Relationship (SAR) Guided Optimization: As detailed in section 5.1, systematic variation of substituents at the C-2, C-4, and C-5 positions is a fundamental strategy. Computational tools like HOMO-LUMO energy gap calculations and molecular docking can predict how these changes will affect reactivity and binding. scispace.comnih.gov For example, introducing electron-withdrawing groups at key positions can enhance potency by strengthening interactions like hydrogen bonds. nih.gov
Bioisosteric Replacement and Fragment-Based Approaches: Existing active compounds can be modified by replacing functional groups with bioisosteres to improve pharmacokinetic or pharmacodynamic properties. Furthermore, the principle of active subunit combination, where known active fragments are linked via an oxazole core, has been successfully used to design novel compounds, such as herbicide safeners. nih.gov
Exploiting Specific Interactions: The design should aim to maximize favorable interactions like hydrogen bonding and π-stacking while minimizing steric clashes. For a target similar to that of This compound , a design strategy would involve:
Maintaining or enhancing the aromatic system at C-2 for π-stacking.
Placing a hydrogen bond acceptor, like the methoxy group, at C-5 to engage with a specific donor on the protein.
Probing for additional pockets by adding substituents at the C-4 position or modifying the ethyl group on the phenyl ring.
The ultimate goal is to leverage the oxazole heterocycle as a versatile and flexible ligand for various molecular targets, creating a pathway for the development of more effective and clinically relevant therapeutic agents. nih.gov
Advanced Research Applications of Oxazole Derivatives As Chemical Tools and Scaffolds
Potential in Medicinal Chemistry as Molecular Probes and Leads (Mechanism-Focused)
While direct research on 2-(4-Ethylphenyl)-5-methoxyoxazole is limited, the broader class of 2-aryl-5-methoxyoxazoles has shown significant promise in medicinal chemistry. These compounds serve as valuable leads for drug discovery and as molecular probes to investigate biological systems. nih.govchemicalprobes.org
Exploration of Molecular Mechanisms of Action (e.g., Enzyme and Receptor Modulation)
The oxazole (B20620) ring and its substituents can interact with various enzymes and receptors through non-covalent bonds, leading to the modulation of their activity. researchgate.net Although specific enzyme or receptor targets for this compound have not been reported, related oxazole derivatives have demonstrated significant bioactivity.
For instance, a series of 2-anilino-5-phenyloxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a key target in angiogenesis. nih.gov The structure-activity relationship (SAR) studies of these compounds revealed that substitutions on both the 2-anilino and 5-phenyl rings are crucial for their inhibitory potency at both enzymatic and cellular levels. nih.gov This suggests that the 4-ethylphenyl group in this compound could similarly influence binding to protein targets.
Furthermore, other heterocyclic compounds are known to modulate the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.gov For example, certain chrysin (B1683763) derivatives have been shown to selectively inhibit COX-2 over COX-1, with molecular modeling suggesting specific hydrogen bonding interactions within the enzyme's active site. nih.gov The potential for this compound to act as an enzyme modulator would depend on how its specific stereoelectronic properties facilitate binding to target proteins.
In the context of receptor modulation, N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine has been identified as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is implicated in neurological disorders. This highlights the potential for the 2-aryl-oxazole scaffold to be adapted for targeting G-protein coupled receptors.
Table 1: Examples of Enzyme and Receptor Modulation by Related Oxazole Derivatives
| Compound Class | Target | Biological Effect |
| 2-Anilino-5-phenyloxazoles | VEGFR2 Kinase | Inhibition of angiogenesis |
| Chrysin Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
| N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine | mGluR5 | Potential for treating neurological disorders |
This table is based on data for structurally related compounds, as direct studies on this compound are not currently available.
Investigations into Cellular Pathways Modulated by Oxazole Derivatives (e.g., Apoptosis Induction in Cell Lines, Tubulin Interaction)
The anticancer potential of oxazole derivatives has been linked to their ability to modulate key cellular pathways, such as apoptosis and cell cycle progression. nih.gov For example, N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine has been shown to induce apoptosis in breast cancer (MCF-7) and fibrosarcoma (L929) cell lines, likely through the activation of caspase pathways and modulation of the cell cycle.
Another critical target in cancer therapy is the microtubule network. Several compounds that interact with tubulin, either by inhibiting its polymerization or by stabilizing microtubules, are effective anticancer agents. nih.govnih.govmdpi.com While direct evidence for this compound is lacking, other heterocyclic compounds with similar structural features are known tubulin polymerization inhibitors. mdpi.commdpi.com For instance, combretastatin (B1194345) A-4 (CA-4), a potent tubulin inhibitor, has inspired the synthesis of numerous analogues, including those with heterocyclic linkers, to improve stability and efficacy. nih.gov The 2-aryl-oxazole scaffold could potentially mimic the cis-stilbene (B147466) core of combretastatins, allowing it to bind to the colchicine (B1669291) site on β-tubulin and disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Development as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. chemicalprobes.orgolemiss.edu An ideal chemical probe is a small molecule that interacts with a specific protein target in a well-defined manner, allowing for the interrogation of that target's function in cells and organisms. chemicalprobes.org The development of such probes requires a deep understanding of structure-activity relationships and target engagement.
The 5-alkoxyoxazole scaffold has been utilized in the synthesis of functional molecules, including probes. researchgate.net The versatility of this core allows for the introduction of various functional groups that can be tailored for specific biological targets. The this compound structure possesses features that could be exploited for probe development. The ethylphenyl group could be modified with reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies. The methoxy (B1213986) group at the 5-position is a key handle for participating in cycloaddition reactions, which can be used to link the oxazole to other molecular fragments. researchgate.netacs.org
Applications in Materials Science and Industrial Processes
Beyond their biological activities, oxazole derivatives are valuable building blocks in the synthesis of advanced materials and have potential applications in industrial processes.
Building Blocks for Complex Molecular Architectures and Polymers
The 5-alkoxyoxazole ring system is a highly versatile and useful building block for the synthesis of a wide range of more complex molecules. researchgate.net It can participate in various chemical transformations, including hetero-Diels-Alder reactions, [2+2] cycloadditions, and ring-opening processes, to provide access to other heterocyclic scaffolds like pyridines, furans, and pyrrolidines. researchgate.net
Specifically, 5-methoxy-2-aryloxazoles have been used in Lewis acid-catalyzed cycloadditions with various dienophiles to create complex, stereochemically rich structures. For example, the reaction of 5-methoxy-2-(4-methoxyphenyl)oxazole with alkylidene oxindoles, catalyzed by titanium(IV) chloride, yields spiro[3,3′-oxindole-1-pyrrolines] with excellent yield and diastereoselectivity. acs.org The this compound could similarly be employed in such reactions to generate novel complex molecules with potential biological or material properties. lkouniv.ac.innih.govnih.gov
The reactivity of the oxazole core also lends itself to polymer synthesis. ekb.egnih.govresearchgate.netmdpi.com While direct polymerization of this compound has not been described, related heterocyclic monomers have been used to create polymers with interesting properties. The ethylphenyl substituent could influence the solubility and processing characteristics of such polymers.
Table 2: Synthetic Transformations of 5-Alkoxyoxazoles
| Reaction Type | Reactants | Product Class |
| [3+2] Cycloaddition | 5-Methoxy-2-aryloxazoles and alkylidene oxindoles | Spirooxindole-1-pyrrolines |
| Hetero-Diels-Alder | 5-Alkoxyoxazoles and dienophiles | Pyridine derivatives |
| Photochemical [2+2] Cycloaddition | 5-Alkoxyoxazoles and olefins | Fused ring systems |
This table highlights the versatility of the 5-alkoxyoxazole scaffold as a building block.
Studies as Corrosion Inhibitors (Computational and Experimental)
The use of organic compounds as corrosion inhibitors is a critical industrial application, particularly for protecting metals like mild steel in acidic environments. nih.gov Many effective organic inhibitors are heterocyclic compounds containing nitrogen, oxygen, and/or sulfur atoms, as well as aromatic rings. nih.govnih.govresearchgate.netresearchgate.net These features allow the molecules to adsorb onto the metal surface, forming a protective barrier that inhibits the corrosion process.
While there are no specific studies on this compound as a corrosion inhibitor, related azole derivatives, such as isoxazoles and triazoles, have shown significant promise. nih.govarabjchem.org For example, an isoxazole (B147169) derivative demonstrated a high inhibition efficiency of 96.6% for mild steel in 1 M HCl. arabjchem.org The mechanism of action is believed to involve both physical and chemical adsorption onto the metal surface, which is facilitated by the presence of heteroatoms and pi-electrons in the aromatic rings.
Computational studies, such as Density Functional Theory (DFT), are often used to correlate the electronic properties of inhibitor molecules with their experimentally observed inhibition efficiencies. nih.govresearchgate.net It is plausible that this compound could function as a corrosion inhibitor due to the presence of the electron-rich oxazole ring, the aromatic phenyl ring, and the oxygen and nitrogen heteroatoms, all of which could contribute to its adsorption on a metal surface.
Q & A
Q. What are the standard synthetic routes for 2-(4-Ethylphenyl)-5-methoxyoxazole, and what analytical techniques validate its purity?
A common method involves coupling 4-ethylphenyl groups to oxazole precursors via acid-catalyzed cyclization. For example, acetic acid is used as a solvent for amide bond formation and ring closure, followed by purification via column chromatography (n-hexane/ethyl acetate) . Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Melting point analysis (e.g., 141–143°C in analogous oxazole derivatives) can also verify crystallinity .
Q. How is the bioactivity of this compound screened in preliminary studies?
Initial bioactivity screening includes antimicrobial assays (e.g., agar diffusion for bacterial/fungal inhibition) and antioxidant tests (DPPH radical scavenging). Structural analogs like dihydroisoxazoles are assessed for dose-dependent activity, with IC50 values calculated to quantify efficacy . For advanced validation, enzyme-linked immunosorbent assays (ELISA) or cell viability assays (MTT) may be used .
Q. What spectroscopic methods are critical for structural elucidation of oxazole derivatives?
Fourier-transform infrared (FTIR) identifies functional groups (e.g., C-O-C stretching in methoxy groups at ~1250 cm⁻¹). H and C NMR confirm substituent positions, such as ethylphenyl protons (δ 1.2–1.4 ppm for CH3) and methoxy groups (δ 3.8–4.0 ppm). Mass spectrometry (GC-MS or LC-MS) determines molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound derivatives?
Discrepancies in chemical shifts may arise from solvent polarity, tautomerism, or impurities. For example, unexpected splitting in methoxy signals could indicate steric hindrance or hydrogen bonding. Cross-validation with X-ray crystallography (as used for isoxazole analogs ) provides definitive structural confirmation. Computational chemistry (DFT calculations) can also model NMR spectra to identify conformational biases .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Yield improvements often involve optimizing reaction time, temperature, and stoichiometry. For instance, refluxing intermediates in dimethyl sulfoxide (DMSO) for 18 hours increases cyclization efficiency . Catalysts like p-toluenesulfonic acid (PTSA) may accelerate oxazole ring formation. Monitoring via thin-layer chromatography (TLC) ensures intermediate stability .
Q. How do researchers address solubility challenges during biological testing of this compound?
Low aqueous solubility can be mitigated using co-solvents (e.g., DMSO ≤1% v/v) or surfactant-based formulations (e.g., Tween-80). For in vivo studies, prodrug strategies (e.g., esterification of methoxy groups) enhance bioavailability. Solubility parameters (Hansen solubility sphere) guide solvent selection .
Q. What safety protocols are essential when handling this compound?
Based on structurally similar compounds, this derivative may pose hazards such as skin irritation (H315) or respiratory toxicity (H335). Use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency protocols include rinsing exposed skin/eyes with water and consulting safety data sheets (SDS) for first-aid measures .
Q. How can computational modeling predict the biological targets of this compound?
Molecular docking (AutoDock Vina) screens against protein databases (e.g., IL-6/STAT3 pathway targets ). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with methoxy groups). MD simulations assess binding stability over time .
Methodological Notes
- Data Validation : Cross-reference NMR/FTIR with synthetic intermediates to rule out byproducts .
- Troubleshooting : Low yields may result from moisture-sensitive steps; use anhydrous solvents and inert atmospheres .
- Advanced Characterization : Single-crystal X-ray diffraction (as in ) resolves ambiguous stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
